1-Morpholin-4-ylmethyl-cyclohexylamine

Descripción

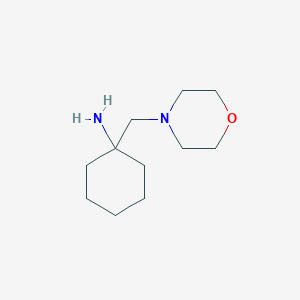

1-Morpholin-4-ylmethyl-cyclohexylamine is a secondary amine derivative featuring a cyclohexylamine backbone substituted with a morpholine ring via a methylene bridge. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol (inferred from structural analogs) . The compound is commercially available (CAS: 915921-58-3 or 883545-37-7, with conflicting listings in and ), indicating its utility as a building block in organic synthesis. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding capacity and moderate basicity .

Propiedades

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c12-11(4-2-1-3-5-11)10-13-6-8-14-9-7-13/h1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCQVIXJQKSHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424424 | |

| Record name | 1-Morpholin-4-ylmethyl-cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883545-37-7 | |

| Record name | 1-(4-Morpholinylmethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883545-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Morpholin-4-ylmethyl-cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Morpholin-4-ylmethyl)cyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-Morpholin-4-ylmethyl-cyclohexylamine typically involves a sequence of coupling, cyclization, and reduction reactions. One common method starts with easily available amino alcohols and α-haloacid chlorides . The process involves:

Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.

Cyclization: The intermediate compounds undergo cyclization to form morpholine derivatives.

Reduction: The final step involves the reduction of these derivatives to yield this compound.

Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-Morpholin-4-ylmethyl-cyclohexylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring or the cyclohexylamine moiety is substituted with other functional groups

Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Morpholin-4-ylmethyl-cyclohexylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-Morpholin-4-ylmethyl-cyclohexylamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional similarities of 1-Morpholin-4-ylmethyl-cyclohexylamine to other morpholine-containing cyclohexylamine derivatives are summarized below. Key differences in substitution patterns, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison of Selected Morpholine Derivatives

*CAS discrepancy noted between (915921-58-3) and 7 (883545-37-7).

Key Comparisons:

Structural Isomerism: The target compound’s morpholine group is linked via a methylene bridge to cyclohexylamine, whereas 2-(Morpholin-4-yl)cyclohexan-1-amine has direct attachment at C2 . This positional difference impacts conformational flexibility and electronic properties.

Physicochemical Properties :

- Solubility : The methylene bridge in the target compound may reduce polarity compared to analogs with direct morpholine-cyclohexane bonds, affecting aqueous solubility.

- Conformation : Cyclohexane rings in morpholine derivatives often adopt chair conformations , as observed in crystallographic studies of related compounds . Substituent positioning influences puckering dynamics (e.g., Cremer-Pople parameters ).

Synthetic Routes :

- The target compound can be synthesized via alkylation of cyclohexylamine with a morpholin-4-ylmethyl halide, whereas N-methylated analogs require reductive amination .

- Software tools like SHELXL and WinGX are critical for structural validation via X-ray crystallography .

Applications :

- Pharmaceuticals : Morpholine derivatives are common in kinase inhibitors and antipsychotics. The N-methyl analog (938458-83-4) may serve as a precursor for neuroactive compounds .

- Materials Science : 4-(Cyclohexylacetyl)morpholine (72299-16-2) is used in polymer stabilization due to its hydrophobic acetyl group .

Actividad Biológica

1-Morpholin-4-ylmethyl-cyclohexylamine is a compound that has gained attention in various fields of research, particularly for its biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula CHNO and a molecular weight of 198.31 g/mol. The synthesis typically involves:

- Coupling Reaction : Amino alcohols react with α-haloacid chlorides to form intermediates.

- Cyclization : Intermediates undergo cyclization to yield morpholine derivatives.

- Reduction : Final products are obtained through reduction processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is known to modulate the activity of various pathways, which can lead to significant biological effects:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may be relevant in therapeutic contexts.

- Receptor Binding : It binds to specific receptors, influencing cellular signaling pathways that can affect cell proliferation and survival.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities:

- Anti-Proliferative Effects : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, indicating potential anti-cancer properties. For instance, compounds structurally related to it have demonstrated IC values ranging from 7.0 µM to 17.3 µM against tumor cells .

In Vivo Studies

In vivo evaluations have further illustrated the compound's efficacy:

- Therapeutic Efficacy : In a mouse model for myelofibrosis, treatment with related compounds resulted in a marked reduction in spleen volume, suggesting significant therapeutic potential against hematologic malignancies .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Morpholine | Simple morpholine | General solvent; limited biological activity |

| N-Methylmorpholine | Morpholine derivative | Similar receptor interactions |

| Cyclohexylamine | Aliphatic amine | Neurotransmitter modulation |

| This compound | Hybrid structure | Significant enzyme inhibition and receptor binding |

Case Studies

Several case studies highlight the biological activity of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound inhibits specific kinases involved in cancer signaling pathways, leading to decreased tumor growth in treated subjects.

- Receptor Binding Affinity : Research indicated that it has a high affinity for certain receptors implicated in neurological disorders, suggesting potential applications in treating such conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.